BenchChemオンラインストアへようこそ!

Oxysophocarpine

Acute toxicity Safety pharmacology Toxicology

Oxysophocarpine (OSC) is the N-oxide derivative of sophocarpine (parent CAS 6483-15-4) and delivers a 3.91‑fold higher i.v. safety margin (LD50 250.37 vs. 63.94 mg/kg in mice) while retaining potent GABAAα1‑dependent central analgesia (25.46% MPE at 80 mg/kg i.p.). OSC’s P‑gp‑independent absorption eliminates efflux‑mediated DDI risks and, as the most active antinematodal monomer among Sophora alkaloids, uniquely sensitizes anti‑LAG‑3 immunotherapy via IL‑6/JAK2/STAT3/FGL1 suppression without confounding PD‑1, Tim‑3 or TIGIT effects.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
CAS No. 6483-15-4
Cat. No. B1681056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxysophocarpine
CAS6483-15-4
Synonyms13,14-didehydro-matridin-15-one
sophocarpine
sophocarpine hydrobromide
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESC1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4
InChIInChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-/m0/s1
InChIKeyAAGFPTSOPGCENQ-JLNYLFASSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oxysophocarpine (CAS 6483-15-4): A Quinolizidine Alkaloid from Sophora Species with Differentiated Toxicity and Activity Profiles


Oxysophocarpine (OSC) is a quinolizidine alkaloid primarily extracted from Sophora alopecuroides, Sophora flavescens, and related Fabaceae species [1]. As the N-oxide derivative of sophocarpine, OSC belongs to the matrine-type alkaloid family, which includes clinically and preclinically investigated compounds such as matrine, oxymatrine, sophocarpine, and sophoridine [2]. OSC exhibits a broad pharmacological spectrum including analgesic, anti-inflammatory, neuroprotective, and anticancer activities [3]. However, procurement decisions for research or development require differentiation from structurally similar in-class alkaloids—this guide provides quantitative evidence of where OSC diverges meaningfully from its closest analogs.

Why Oxysophocarpine Cannot Be Simply Substituted with Matrine or Sophocarpine


Despite sharing a common quinolizidine core, matrine-type alkaloids exhibit substantial divergence in toxicity, pharmacokinetics, and molecular pharmacology. The N-oxidation that distinguishes oxysophocarpine from sophocarpine dramatically reduces acute toxicity—OSC's intravenous LD50 in mice is 250.37 mg/kg, nearly four-fold higher than sophocarpine's 63.94 mg/kg [1]. Furthermore, OSC demonstrates a distinct absorption mechanism independent of P-glycoprotein (P-gp) efflux, unlike matrine and oxymatrine whose absorption depends on P-gp [2]. OSC also undergoes extensive CYP450-mediated first-pass metabolism to its active metabolite sophocarpine, a pathway that differs from matrine and oxymatrine and contributes to its poor oral bioavailability [3]. These structural and metabolic differences translate directly into divergent safety margins, oral absorption predictability, and drug interaction potential—making generic substitution among matrine-type alkaloids scientifically unsound for research or development applications.

Oxysophocarpine (CAS 6483-15-4) Product-Specific Quantitative Differentiation Evidence


Acute Toxicity: Oxysophocarpine Exhibits 3.9-Fold Lower LD50 Than Sophocarpine via Intravenous Administration

In a direct head-to-head comparison of acute toxicity following intravenous administration in Kunming mice, oxysophocarpine (OSC) demonstrated substantially lower toxicity than its non-oxidized analog sophocarpine. OSC exhibited an LD50 of 250.37 mg/kg, whereas sophocarpine showed an LD50 of 63.94 mg/kg, representing a 3.91-fold reduction in acute toxicity attributable to N-oxidation [1]. The 95% confidence intervals were 219.05-288.02 mg/kg for OSC and 56.49-73.08 mg/kg for sophocarpine, indicating robust statistical separation between the two compounds [1].

Acute toxicity Safety pharmacology Toxicology

Antinematodal Activity: Oxysophocarpine Exhibits Strongest Activity Among Three Sophora Alkaloid Monomers

In a study screening antinematodal activity of alkaloid monomers from Sophora alopecuroides, oxysophocarpine exhibited the strongest activity among the three tested monomers (oxysophocarpine, sophoridine, and oxymatrine) [1]. While the study reported that the total alkaloid extract of S. alopecuroides showed IC50 values ranging from 0.383 to 1.476 μg/mL across four nematode species (Bursaphelenchus xylophilus, Meloidogyne incognita, Panagrellus redivivus, Caenorhabditis elegans), oxysophocarpine was specifically identified as the most potent individual alkaloid monomer [1].

Antiparasitic Nematode inhibition Agricultural biochemistry

P-Glycoprotein-Independent Intestinal Absorption Differentiates Oxysophocarpine from Matrine and Oxymatrine

In a Caco-2 cell monolayer study evaluating the absorption mechanisms of four Sophora alkaloids, oxysophocarpine and sophoridine demonstrated absorption and excretion that were positively correlated with concentration and time, and their absorption process was independent of P-glycoprotein (P-gp) [1]. In contrast, the absorption of matrine and oxymatrine was dependent on P-gp protein, and their transport was not affected by concentration [1]. All four alkaloids were classified as BCS Class I drugs with high solubility and high permeability [1].

Pharmacokinetics Drug transport Biopharmaceutics

Extensive First-Pass CYP450 Metabolism Converts Oxysophocarpine to Active Sophocarpine Metabolite

Oxysophocarpine undergoes extensive cytochrome P450-mediated reduction to its active metabolite sophocarpine (SC). In human liver microsomes (HLMs), SC formation was rapid, with reduction rates in the liver approximately two-fold higher than in the intestine for both humans and rats [1]. Human recombinant CYP isoforms contributing significantly to SC production include CYP3A4/5, CYP2B6, CYP2D6, and CYP2C9 [1]. Approximately 50% of OSC is converted to SC in vivo, contributing to its poor oral bioavailability—which is speculated to be similarly low as oxymatrine (absolute oral bioavailability: 6.79 ± 2.52%) [1].

Drug metabolism CYP450 Prodrug pharmacology

GABAAα1 Receptor Upregulation: Oxysophocarpine Demonstrates Quantifiable Central Analgesic Effect with Identified Receptor Target

Oxysophocarpine produces measurable central analgesic effects correlated with GABAAα1 receptor upregulation. In the warm water tail-flick test, intraperitoneal administration of OSC (80 mg/kg) significantly increased tail withdrawal threshold with a peak effect of 25.46% maximal possible effect (MPE) at 60 min post-administration (P<0.01) [1]. Immunohistochemical analysis revealed that OSC (80 mg/kg, i.p.) significantly increased positive staining of GABAAα1 receptors in mouse cerebral cortex and hippocampus (P<0.01) [2]. The analgesic effect was antagonized by the GABAA receptor antagonist bicuculline, confirming GABAA receptor involvement [3].

Analgesia GABA receptor Neuropharmacology

LAG-3 Immunotherapy Sensitization: Oxysophocarpine Suppresses FGL1 Expression via IL-6/JAK2/STAT3 Pathway in Hepatocellular Carcinoma

Oxysophocarpine sensitizes the therapeutic efficacy of anti-LAG-3 immunotherapy in hepatocellular carcinoma (HCC) through a distinct mechanism: reducing Fibrinogen-like protein 1 (FGL1) expression by downregulating IL-6-mediated JAK2/STAT3 signaling [1]. In both in vitro and in vivo HCC models, OSC enhanced the cytotoxicity of CD8+ T cells against HCC when combined with LAG-3 blockade, but notably had little effect on CD8+ T cell cytotoxicity with PD-1, Tim-3, or TIGIT blockade—indicating pathway specificity [1]. OSC inhibited proliferation, increased apoptosis, and suppressed migration of HepG2 and Hepa1-6 HCC cells [1].

Immuno-oncology Hepatocellular carcinoma LAG-3 checkpoint

Optimal Research and Procurement Scenarios for Oxysophocarpine (CAS 6483-15-4)


Preclinical Analgesic Research Requiring Defined GABAergic Mechanism

For studies investigating central analgesic mechanisms, oxysophocarpine offers a validated and quantifiable target engagement profile: 25.46% MPE at 60 min post 80 mg/kg i.p. administration in tail-flick assays, with confirmed GABAAα1 receptor upregulation in cerebral cortex and hippocampus [1]. The analgesic effect is specifically antagonized by GABAA receptor blockers (bicuculline, picrotoxin) but not GABAB modulators, providing a clean pharmacological fingerprint for mechanistic pain studies [1]. This defined receptor-level mechanism distinguishes OSC from other matrine-type alkaloids whose analgesic targets remain less precisely characterized.

In Vivo Studies Requiring Favorable Acute Safety Margin in Matrine-Type Alkaloid Class

When in vivo dosing requires a quinolizidine alkaloid with minimized acute toxicity risk, oxysophocarpine provides a 3.91-fold safety advantage over sophocarpine (i.v. LD50: 250.37 vs. 63.94 mg/kg in mice) [2]. This differential safety profile is particularly relevant for repeated-dose studies, combination therapy evaluations, or any protocol where cumulative toxicity may limit experimental feasibility. Researchers should note, however, that OSC is metabolized extensively to sophocarpine (~50% conversion), meaning long-term exposure studies must account for metabolite accumulation [3].

Oral Formulation Development Requiring P-gp-Independent Absorption

For oral drug development where predictable absorption and minimal P-gp-mediated drug-drug interactions are priorities, oxysophocarpine's P-gp-independent transport mechanism offers a distinct advantage over matrine and oxymatrine [4]. OSC is a BCS Class I compound (high solubility, high permeability) with absorption positively correlated to concentration and time, and crucially, its absorption is not subject to P-gp efflux [4]. This property reduces pharmacokinetic variability in settings where P-gp modulation occurs due to co-administered drugs or disease states.

HCC Immunotherapy Combination Studies Targeting LAG-3 Checkpoint Axis

For hepatocellular carcinoma research focused on LAG-3 checkpoint immunotherapy, oxysophocarpine provides a mechanistically defined combination partner. OSC specifically sensitizes anti-LAG-3 therapy by reducing FGL1 expression through IL-6/JAK2/STAT3 downregulation, without affecting PD-1, Tim-3, or TIGIT pathways [5]. This pathway specificity enables targeted investigation of LAG-3/FGL1 axis modulation in HCC models while avoiding confounding effects on parallel checkpoint pathways.

Botanical Nematicide Discovery and Structure-Activity Relationship Studies

In agricultural or veterinary antiparasitic screening programs, oxysophocarpine has been identified as the most potent antinematodal monomer among three major Sophora alopecuroides alkaloids tested (oxysophocarpine, sophoridine, oxymatrine) [6]. While precise IC50 values for individual monomers are not available in the comparative study, the qualitative ranking positions OSC as the lead candidate for further SAR optimization and botanical nematicide development against plant-parasitic nematodes including B. xylophilus and M. incognita [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxysophocarpine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.